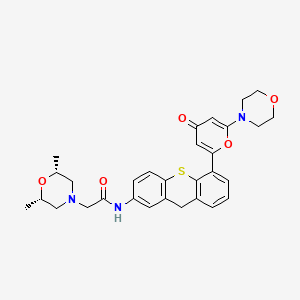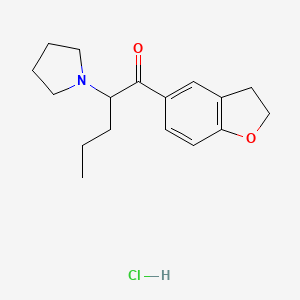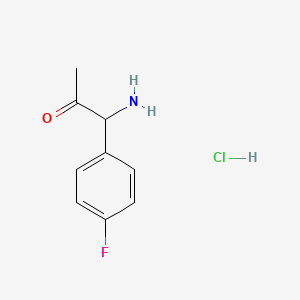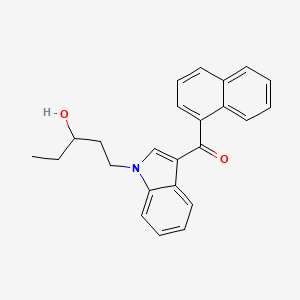
S-(N-PhenethylthiocarbaMoyl)-L-cysteine
Übersicht
Beschreibung
“S-(N-PhenethylthiocarbaMoyl)-L-cysteine” is a secondary metabolic product yielded upon the hydrolysis of gluconasturtiin . It is highly accumulated in the flowers of watercress . The molecule contains a total of 60 bonds, including 32 non-H bonds, 11 multiple bonds, 14 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine .
Synthesis Analysis
The synthesis of “S-(N-PhenethylthiocarbaMoyl)-L-cysteine” involves a stirring solution of NAC (1.0 g, 6.13 mmol, 1.2 eq) in methanol (5 mL), to which phenethyl isothiocyanate (PEITC) (5.1 mmol, 1 eq) is added . The reaction mixture is allowed to be stirred at room temperature until the formation of a heterogeneous solution .Molecular Structure Analysis
The molecule consists of 28 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . It contains a total of 60 bonds, including 32 non-H bonds, 11 multiple bonds, 14 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine .Chemical Reactions Analysis
The compound is involved in the induction of oxidative stress via its N-acetylated cysteine conjugated form . It can modulate the activity of key enzymes involved in cellular antioxidant defense mechanisms . It induces lipid and protein oxidation in a concentration-dependent manner .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cellular Labeling
S-(N-PhenethylthiocarbaMoyl)-L-cysteine and its related compounds have been synthesized for specific purposes, including the study of cellular and subcellular labeling of tumor cells. For instance, the synthesis of 14C-labelled phenethyl isothiocyanate and S-(N-phenethylthiocarbamoyl)cysteine has been utilized to investigate the labeling of tumor cells during apoptosis induction in human tumor cells by these compounds in vitro (Xu & Thornalley, 1999).
2. Antitumor Activity
Research has also explored the antitumor activities of S-(N-PhenethylthiocarbaMoyl)-L-cysteine derivatives. Certain derivatives, such as S-ethyl-carbamoyl-L-cysteine and S-chloroethyl-carbamoyl-L-cysteine, have shown pronounced curative effects on animal tumors, suggesting a potential for selective or surface activity distinct from known cytostatics (Németh et al., 1978).
3. Cytotoxicity and Apoptosis Induction
Studies have demonstrated that the dietary isothiocyanate and cancer chemopreventive agent, phenethyl isothiocyanate, and its GSH adduct S-(N-phenethylthiocarbamoyl)glutathione, induce apoptosis in human leukemia cells. The process involves initial depletion of cellular GSH and formation of the GSH adduct, which is exported from cells. This highlights the significance of the cysteinyl thiol group of GSH in the induction of apoptosis by these compounds (Xu & Thornalley, 2001).
4. Inhibition of Human Leukemia Cell Growth
Mercapturic acid metabolites of phenylethyl isothiocyanate, such as S-(N-phenethylthiocarbamoyl)cysteine, have been found to inhibit the growth of human leukemia HL60 cells in vitro. This compound demonstrates strong antileukemic activity, suggesting a potential role in cancer treatment or prevention (Adesida, Edwards, & Thornalley, 1996).
5. Role in Metabolic Engineering
Research on L-cysteine metabolism and its derivatives like S-(N-PhenethylthiocarbaMoyl)-L-cysteine is crucial for understanding and improving metabolic engineering strategies. For example, studies on L-cysteine production in Escherichia coli based on rational metabolic engineering have implications for the biotechnological production of L-cysteine and its derivatives (Liu et al., 2018).
Wirkmechanismus
The compound’s cytotoxicity is not only dependent on PEITC itself but also on its N-acetylated cysteine conjugated form . It shows very minor antioxidant activity in a cell-free system, but in a cell-based system, it can modulate the activity of key enzymes involved in cellular antioxidant defense mechanisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOABWJBHBVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-PhenethylthiocarbaMoyl)-L-cysteine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















